![molecular formula C19H24BrN5O2S B2732382 5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-71-7](/img/structure/B2732382.png)
5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including medicine and materials science, due to their diverse chemical properties .
Molecular Structure Analysis
The compound contains several functional groups, including a thiazole ring, a triazole ring, and a piperazine ring. These rings are likely to influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group and the piperazine ring could influence its solubility .Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial and anti-inflammatory activities. For instance, novel 1,2,4-triazole derivatives have been shown to possess potent antibacterial and antifungal properties, indicating their potential use in developing new antimicrobial agents. These compounds were synthesized through various chemical reactions, including Mannich base formation and Schiff base formation, demonstrating their versatile chemical manipulability for enhanced biological activities (Bektaş et al., 2007), (Al-Abdullah et al., 2014).
Synthesis and Pharmacological Evaluation
Research into the synthesis and pharmacological evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives highlights their significance in medical chemistry. These studies involve the synthesis of novel compounds and their subsequent testing against various microbial strains to determine their antimicrobial efficacy. The results have often revealed significant activity, suggesting these compounds' applicability in developing new therapeutic agents (Suresh et al., 2016).
Anti-diabetic and Antiviral Research
Compounds related to 1,2,4-triazoles have been explored for their potential anti-diabetic and antiviral effects. For example, derivatives have been synthesized and evaluated for their inhibition of dipeptidyl peptidase-4, a key enzyme in the regulation of insulin secretion and glucose metabolism, demonstrating their potential as anti-diabetic medications. Additionally, some derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV), further highlighting the broad spectrum of biological activities possessed by these compounds (Bindu et al., 2019), (Reddy et al., 2013).
Conformational Analyses and Molecular Docking Studies
Advanced studies on benzimidazole derivatives bearing 1,2,4-triazole have been conducted to understand their molecular stabilities, conformations, and mechanisms behind their anticancer properties. Molecular docking studies have provided insights into these compounds' interactions with biological targets, such as enzymes or receptors, suggesting their potential application in designing cancer therapies (Karayel, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[(3-bromophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-4-3-5-14(20)12-13)24-8-6-23(7-9-24)10-11-26/h3-5,12,16,26-27H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFICQVYXUAZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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